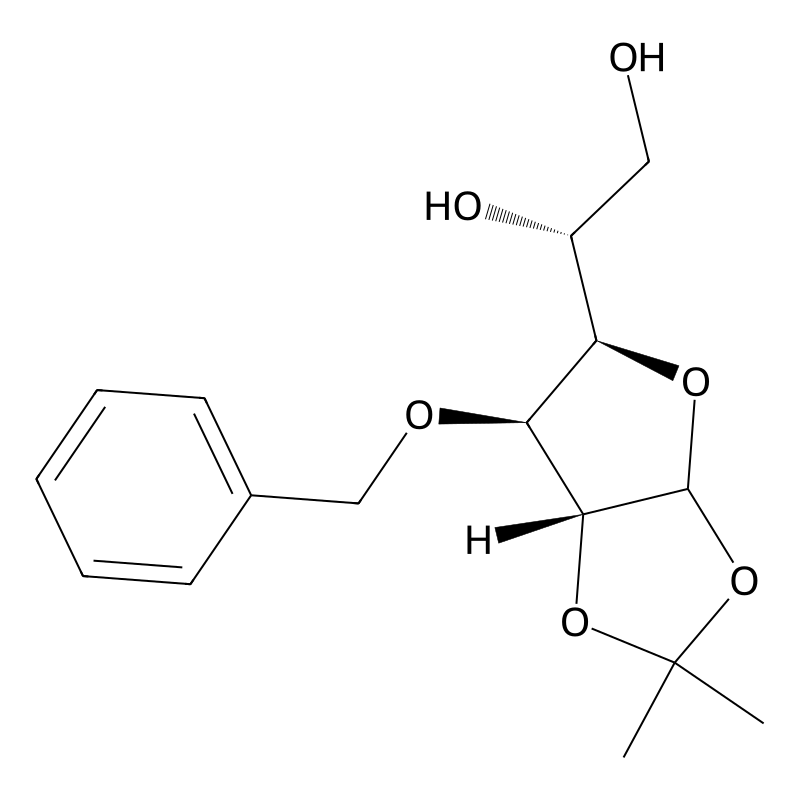

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

Content Navigation

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS 22529-61-9) is a selectively protected building block that bypasses hazardous in-house benzylation and selective hydrolysis, preventing 20-30% yield loss. The free 5,6-diol allows immediate oxidative cleavage to a stable C5 aldehyde, while 3-O-benzyl blocks hemiacetal formation and β-elimination. Benefits: • Bypasses multi-step protection sequences. • Ready for periodate cleavage, Wittig, Grignard, reductive amination. • Ideal for nucleoside analogs, glycoconjugates, natural products. Ships from stock globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose is a highly versatile, selectively protected chiral pool building block derived from D-glucose. Structurally, it features an acid-labile 1,2-O-isopropylidene acetal, a robust but hydrogenolyzable 3-O-benzyl ether, and a free 5,6-diol system [1]. This specific protection pattern is highly sought after in procurement because it bypasses the multi-step protection/deprotection sequences typically required when starting from raw sugars or diacetone glucose. The free 5,6-diol is primed for immediate oxidative cleavage to yield valuable C5-aldehydes, or for selective functionalization at the primary 6-OH position[2]. By locking the furanose ring conformation and masking the reactive 3-OH group, this compound provides a stable, highly processable intermediate for the synthesis of nucleoside analogs, complex glycoconjugates, and natural products.

Procurement Fit

Substituting 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose with closely related analogs introduces severe workflow and yield penalties. If monoacetone glucose (unprotected at C3) is used, oxidative cleavage of the 5,6-diol often leads to complex mixtures, as the free 3-OH can trigger beta-elimination or form undesired intramolecular hemiacetals with the newly generated C5-aldehyde[1]. Conversely, if diacetone glucose (protected at both 1,2 and 5,6 positions) is procured, the buyer must perform a two-step synthetic sequence—benzylation followed by selective acidic hydrolysis of the 5,6-acetonide—which requires handling hazardous reagents like sodium hydride and benzyl bromide, while suffering a 20-30% overall yield loss [2]. Furthermore, substituting with a 3-O-methyl ether analog renders late-stage deprotection virtually impossible without destroying the acid-sensitive furanose core, as methyl ethers require harsh Lewis acids (e.g., BBr3) for cleavage, whereas the benzyl group is cleanly removed under mild, neutral catalytic hydrogenolysis.

Substitution Risk

Oxidative Cleavage Efficiency and Aldehyde Stability

The presence of the 3-O-benzyl group is critical for generating stable C5-aldehydes via periodate cleavage. When 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose is treated with NaIO4, it cleanly yields 3-O-benzyl-1,2-O-isopropylidene-a-D-xylo-pentodialdo-1,4-furanose in >90% yield as a stable, isolable intermediate[1]. In contrast, attempting the same cleavage on monoacetone glucose (which has a free 3-OH) results in significantly lower yields of the desired open-chain aldehyde due to competitive intramolecular hemiacetal formation and increased susceptibility to base-catalyzed beta-elimination [2].

| Evidence Dimension | Yield and stability of C5-aldehyde post-NaIO4 cleavage |

| Target Compound Data | >90% yield; aldehyde remains stable and open for subsequent Wittig/Grignard reactions |

| Comparator Or Baseline | Monoacetone glucose (free 3-OH) yields complex mixtures with significant hemiacetal cyclization |

| Quantified Difference | Substantial yield improvement (>90% vs. variable/low) and elimination of side-reactions |

| Conditions | NaIO4 in aqueous organic solvent (e.g., MeOH/H2O or THF/H2O) at room temperature |

Procuring the 3-O-benzyl protected derivative ensures high-yielding, predictable generation of the critical C5-aldehyde building block without product degradation.

Process Economy: Hazardous Step Elimination

Procuring 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose directly eliminates a hazardous and time-consuming two-step sequence required when starting from diacetone glucose. Converting diacetone glucose to the target compound requires benzylation (typically using NaH and benzyl bromide) followed by selective acidic hydrolysis of the 5,6-acetonide, a sequence that generally caps at 70-80% overall yield and requires chromatographic purification [1]. Direct procurement bypasses 100% of these handling risks and yield losses.

| Evidence Dimension | Synthetic steps and yield to reach the selectively protected 5,6-diol |

| Target Compound Data | 0 steps; 100% material retention (ready to use) |

| Comparator Or Baseline | Diacetone glucose requires 2 steps (alkylation, selective hydrolysis) with ~70-80% overall yield |

| Quantified Difference | Saves 2 synthetic steps, eliminates handling of NaH/BnBr, and recovers 20-30% yield loss |

| Conditions | Standard laboratory or pilot-scale synthesis workflows |

Direct procurement accelerates project timelines and improves safety by removing hazardous alkylation steps from the buyer's internal workflow.

Late-Stage Deprotection Compatibility

The 3-O-benzyl ether offers superior late-stage deprotection compatibility compared to alternative ethers. The benzyl group can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) under mild, neutral conditions that leave the acid-sensitive 1,2-O-isopropylidene acetal and other delicate functional groups intact [1]. In contrast, substituting with a 3-O-methyl ether requires harsh Lewis acidic conditions (e.g., BBr3 or BCl3) which invariably destroy the acetonide and often degrade the furanose core [2].

| Evidence Dimension | Deprotection conditions and core stability |

| Target Compound Data | Quantitative removal via neutral H2, Pd/C; acetonide remains intact |

| Comparator Or Baseline | 3-O-Methyl ether requires BBr3; destroys acetonide and degrades furanose |

| Quantified Difference | Enables 100% preservation of acid-sensitive moieties during C3 deprotection |

| Conditions | Late-stage global or selective deprotection in complex synthesis |

Ensures that the protecting group strategy will not cause catastrophic failure during the final steps of high-value API or natural product synthesis.

Chiral C5-Aldehyde Building Block Synthesis

Because the 3-O-benzyl group prevents hemiacetal formation and beta-elimination, this compound is the premier precursor for generating 3-O-benzyl-1,2-O-isopropylidene-a-D-xylo-pentodialdo-1,4-furanose via periodate cleavage. This stable aldehyde is heavily procured for downstream Wittig olefination, Grignard additions, and reductive aminations in the synthesis of complex chiral frameworks [1].

Modified Nucleoside Analog Development

The free 5,6-diol allows for selective truncation or modification of the exocyclic carbon chain while the furanose core remains rigidly protected. This makes the compound an ideal starting material for synthesizing novel antiviral and antineoplastic nucleoside analogs, where the 3-O-benzyl group provides necessary lipophilicity and stability during multi-step base coupling and phosphorylation[2].

Streamlined Carbohydrate API Manufacturing

For industrial process chemistry, procuring this selectively protected intermediate directly eliminates the need to handle hazardous alkylating agents (NaH, BnBr) and perform sensitive selective hydrolyses at scale. It is the optimal choice for scaling up glycoconjugates or natural products that require a precisely protected D-glucose scaffold ready for immediate C5/C6 functionalization [3].

Application Fit Matrix

References

- [1] Steiner, B., et al. Synthesis and X-ray structure of a C5-C4-linked glucofuranose-oxazolidin-2-one. Carbohydrate Research, 2009, 344(15), 2079-2082.

- [2] Kováč, P. Carbohydrate Chemistry: Proven Synthetic Methods. CRC Press.

- [3] Bollenback, G. N. Methods in Carbohydrate Chemistry, Vol. II. Academic Press.

XLogP3

Explore Compound Types

O4Si-4